An In-depth Technical Guide to 6-Oxa-9-azaspiro[4.5]decane: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 6-Oxa-9-azaspiro[4.5]decane: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxa-9-azaspiro[4.5]decane, a heterocyclic spiro compound, represents a valuable scaffold in medicinal chemistry. While comprehensive public data on the fundamental properties of the parent compound is limited, its derivatives have garnered significant attention for their diverse biological activities. This technical guide synthesizes the available information on 6-Oxa-9-azaspiro[4.5]decane and its analogues, focusing on their chemical identity, structural characteristics, and burgeoning role in the development of novel therapeutics. This document aims to serve as a foundational resource for researchers engaged in the exploration of this promising chemical entity.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design. The rigid, defined conformation of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets. Within this class, 6-Oxa-9-azaspiro[4.5]decane (CAS Number: 130643-07-1) is a notable heterocyclic structure containing both an oxygen and a nitrogen atom in its bicyclic system. This arrangement provides opportunities for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. While detailed experimental data on the parent compound remains scarce in publicly accessible literature, the exploration of its derivatives has revealed significant therapeutic potential across various disease areas.
Physicochemical Properties
Detailed experimental data for the fundamental physical and chemical properties of 6-Oxa-9-azaspiro[4.5]decane are not extensively reported in the public domain. However, based on information from commercial suppliers and chemical databases, some core identifiers and characteristics can be summarized.
Table 1: Core Identifiers and Physical Properties of 6-Oxa-9-azaspiro[4.5]decane and its Hydrochloride Salt
| Property | 6-Oxa-9-azaspiro[4.5]decane | 6-Oxa-9-azaspiro[4.5]decane Hydrochloride |
| CAS Number | 130643-07-1 | 1321518-38-0 |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO·HCl |
| Molecular Weight | 141.21 g/mol | 177.67 g/mol |
| Physical Form | Liquid[1] | Solid[2] |
| InChI | 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 | 1S/C8H15NO.ClH/c1-2-4-8(3-1)7-9-5-6-10-8;/h9H,1-7H2;1H |
| InChIKey | FTGUMOQCPJEKOR-UHFFFAOYSA-N | DLANBMNXKUHFJO-UHFFFAOYSA-N |
| Storage Temperature | Room Temperature | Room Temperature |
Table 2: Predicted Spectroscopic Data for 6-Oxa-9-azaspiro[4.5]decane
| Spectroscopic Data Type | Predicted Values |
| Mass Spectrometry (Collision Cross Section) | [M+H]⁺: 142.12265 m/z, 131.3 Ų[M+Na]⁺: 164.10459 m/z, 135.5 Ų[M-H]⁻: 140.10809 m/z, 133.6 Ų |
Note: The data in Table 2 is based on predicted values from computational models and should be confirmed by experimental analysis.[3]
Synthesis and Characterization
Figure 1: A generalized workflow for the synthesis and characterization of 6-Oxa-9-azaspiro[4.5]decane derivatives.
Experimental Protocol: Hypothetical Synthesis
A plausible synthetic route to the 6-Oxa-9-azaspiro[4.5]decane scaffold could involve the following conceptual steps:
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Preparation of a Key Intermediate: A suitably substituted piperidine derivative would likely serve as a key starting material.
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Spirocyclization: The formation of the oxa-ring onto the piperidine core would be a crucial step, potentially achieved through intramolecular cyclization reactions.
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Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization.
Characterization would then be performed using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
Biological Activity and Therapeutic Potential
The therapeutic potential of the 6-Oxa-9-azaspiro[4.5]decane scaffold is primarily inferred from the biological activities of its derivatives. These compounds have been investigated for a range of pharmacological effects, highlighting the versatility of this core structure in drug discovery.
Table 3: Reported Biological Activities of 6-Oxa-9-azaspiro[4.5]decane Derivatives
| Derivative Class | Biological Activity | Therapeutic Area | Reference |
| Spiro-tetracyclic ring compounds | Secretase modulators | Alzheimer's Disease | [4] |
| Substituted 1-oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ₁) receptor ligands | Neurology, Psychiatry | |
| 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine agonists | Parkinson's Disease, Neurological Disorders | |
| 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor agents | Oncology |
Signaling Pathway Involvement: A Proposed Model
Based on the reported activity of its derivatives as sigma-1 (σ₁) receptor ligands, a hypothetical signaling pathway for a derivative of 6-Oxa-9-azaspiro[4.5]decane can be proposed. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating calcium signaling, ion channel activity, and cellular stress responses.
Figure 2: A proposed signaling pathway for a 6-Oxa-9-azaspiro[4.5]decane derivative acting as a sigma-1 receptor ligand.
This proposed pathway illustrates how a derivative of 6-Oxa-9-azaspiro[4.5]decane, by binding to the σ₁ receptor, could influence intracellular calcium signaling and cellular stress pathways, ultimately impacting neuronal survival. This highlights a potential mechanism through which such compounds could exert neuroprotective effects.
Conclusion and Future Directions
6-Oxa-9-azaspiro[4.5]decane is a structurally intriguing scaffold with demonstrated potential in medicinal chemistry, primarily through the diverse biological activities of its derivatives. While a comprehensive profile of the parent compound's fundamental properties is not yet publicly available, the existing body of research on its analogues provides a strong rationale for its continued exploration.
Future research should focus on several key areas:
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Detailed Characterization: The synthesis and full experimental characterization of the parent 6-Oxa-9-azaspiro[4.5]decane are essential to establish a baseline for its physicochemical properties.
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Biological Screening: A broad biological screening of the parent compound is warranted to identify any intrinsic pharmacological activities.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-Oxa-9-azaspiro[4.5]decane core will be crucial to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
The development of a robust synthetic methodology and a deeper understanding of the structure-activity relationships will undoubtedly unlock the full potential of the 6-Oxa-9-azaspiro[4.5]decane scaffold in the discovery of next-generation therapeutics.
